3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the use of 5-aminopyrazoles and α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . The compound may also interact with other proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
3-Propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 3-Amino-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-5-carboxylic acid tert-butyl ester
- 7-Propyl-3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique propyl group in this compound may confer distinct reactivity and selectivity in various applications.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
3-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H15N3/c1-2-3-8-7-4-5-10-6-9(7)12-11-8/h10H,2-6H2,1H3,(H,11,12) |
InChI Key |
RQTFJAQHNOETLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC2=C1CCNC2 |
Origin of Product |
United States |
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